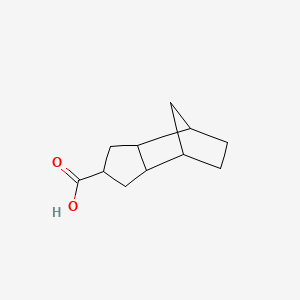

Octahydro-4,7-methano-1H-indene-2-carboxylic acid

Description

Octahydro-4,7-methano-1H-indene-2-carboxylic acid is a bicyclic carboxylic acid characterized by a fused tricyclic framework (tricyclo[5.2.1.0²,⁶]decane) with a carboxylic acid substituent at the 2-position. This compound belongs to a class of structurally complex molecules derived from dicyclopentadiene-based scaffolds. Its rigid bicyclic structure contributes to unique steric and electronic properties, making it a versatile intermediate in polymer chemistry and specialty materials [14][19].

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]decane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDARSNURXMFGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2CC(C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232918 | |

| Record name | Octahydro-4,7-methano-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40252-86-6 | |

| Record name | Octahydro-4,7-methano-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40252-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-4,7-methano-1H-indene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040252866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, octahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-4,7-methano-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most scalable method involves hydroformylation of hexahydro-4,7-methano-indene isomers using syngas (CO/H₂) under rhodium catalysis. This approach leverages the strained bicyclic alkene’s reactivity to introduce formyl groups, which are subsequently oxidized to carboxylic acids.

Catalytic System and Conditions

Product Distribution and Isolation

The reaction yields a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. Subsequent oxidation with KMnO₄ or CrO₃ converts the aldehydes to carboxylic acids:

Distillation at 130°C (80 mmHg) separates isomers, with GC-MS and ¹H NMR confirming purity.

Table 1: Key NMR Data for Octahydro-4,7-Methano-1H-Indene-2-Carboxylic Acid

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | 10.2–12.1 | Broad singlet |

| Bridgehead CH | 2.58 | Quintet |

| Methylene groups | 1.17–1.94 | Multiplet |

Grignard Addition-Followed by Oxidation

Synthesis of 5-Methyl-Octahydro-4,7-Methano-Inden-5-Ol

A flame-dried 5-L reactor charged with methyl magnesium bromide (3 M in THF) reacts with octahydro-4,7-methano-inden-5-one at 15–30°C:

Dehydration and Functionalization

The alcohol undergoes acid-catalyzed dehydration (p-toluenesulfonic acid, toluene, 120–135°C) to form hexahydro-4,7-methano-indene isomers. Hydroformylation and oxidation then yield the carboxylic acid (see Section 1).

Diels-Alder Cycloaddition Strategies

Retrosynthetic Design

The bicyclic core is assembled via intramolecular Diels-Alder (IMDA) reactions. A diene-dienophile precursor, such as 2-vinylcyclopentadiene, undergoes thermal cyclization.

Optimized Conditions

-

Dienophile : Maleic anhydride or acetylenedicarboxylate.

-

Stereoselectivity : Endo preference (>7:1 dr) due to secondary orbital interactions.

Post-cyclization, hydrolysis of anhydrides or esters introduces the carboxylic acid moiety:

Friedel-Crafts Acylation of Methano-Indene

Electrophilic Aromatic Substitution

Methano-indene derivatives undergo Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃:

Oxidation to Carboxylic Acid

The ketone is oxidized using Jones reagent (CrO₃/H₂SO₄):

Photochemical [2+2] Cycloaddition

Cubane Precursor Strategy

A photochemical [2+2] cycloaddition between cyclopentadienone and ethylene ketal forms the cubane framework, which is functionalized to the target compound:

Decarboxylation and Rearrangement

Acid hydrolysis (HCl, 80°C) removes ketal protections, followed by oxidative decarboxylation.

Hydrolysis of Ethyl Octahydro-4,7-Methano-Indene-2-Carboxylate

Ester Synthesis

Ethyl ester precursors are synthesized via Fischer esterification or nucleophilic acyl substitution:

Saponification Conditions

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthetic Routes

Industrial-Scale Considerations

Byproduct Management

-

Aldehyde Oligomers : Controlled via syngas stoichiometry (CO/H₂ > 1.2).

-

Isomer Separation : Centrifugal partition chromatography (CPC) with heptane/EtOAc.

Analytical Validation Protocols

Purity Assessment

Chiral Resolution

Chiralpak IC column (4.6 × 250 mm) with hexane/IPA (90:10) resolves enantiomers (α = 1.32).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Halogenating agents, Hydroxylating agents

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or hydroxylated derivatives

Scientific Research Applications

Fragrance Industry

Octahydro-4,7-methano-1H-indene-2-carboxylic acid is extensively used as a fragrance component in perfumes, colognes, and personal care products. Its unique scent profile can enhance floral, green, and woody notes in fragrance formulations. The compound can be incorporated into various products such as soaps, shower gels, air fresheners, and even cleaning agents .

Polymer Chemistry

This compound can serve as a monomer in polymerization reactions to produce high-performance polymers. These polymers have applications in biomedical fields due to their favorable mechanical properties and degradation rates.

Case Study 1: Fragrance Formulation

In a study focused on fragrance formulation, the incorporation of octahydro-4,7-methano-1H-indene-5-aldehydes into perfume compositions resulted in enhanced olfactory profiles characterized by floral and slightly woody notes. The study demonstrated the versatility of this compound in creating complex fragrance profiles suitable for various consumer products .

Case Study 2: Polymerization Studies

A research project investigated the polymerization potential of octahydro-4,7-methano-1H-indene derivatives. The resulting biocompatible polymers exhibited mechanical properties conducive to biomedical applications such as drug delivery systems. The study highlighted the compound's ability to form stable polymers that can enhance the controlled release of therapeutic agents.

Future Research Directions

Further research is warranted to explore:

- The detailed mechanisms underlying the biological activities of this compound.

- Development of novel formulations utilizing this compound for advanced drug delivery systems.

- Comprehensive studies on its antimicrobial efficacy against resistant strains.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Aldehydes and Acetaldehydes

Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Formula I) and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (Formula II) are key fragrance ingredients. These aldehydes exhibit distinct odor profiles compared to the carboxylic acid derivative:

- Formula I: Fresh, floral, and citrus-like notes.

- Formula II: Woody, amber-like nuances. Research indicates that these odor properties are absent in analogs with minor structural variations (e.g., additional methyl groups or altered substitution patterns), highlighting the sensitivity of olfactory characteristics to functional group placement [3].

Esters

Ethyl Octahydro-4,7-Methano-1H-Indene-2-Carboxylate (C₁₃H₂₀O₂) demonstrates significantly different physical properties compared to the parent carboxylic acid:

| Property | Ethyl Ester [20] | Carboxylic Acid (Theoretical) |

|---|---|---|

| Boiling Point (°C) | 270.6 | Higher (due to H-bonding) |

| Density (g/cm³) | 1.1 | ~1.2–1.3 (estimated) |

| LogP | 3.60 | Lower (more polar) |

Esters like this are preferred in polymer formulations (e.g., methacrylate esters) due to their lower polarity and enhanced solubility in organic matrices [5][19].

Polymeric Derivatives

Hexanedioic acid bis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] ester (CAS 195371-10-9) is a dimeric ester used in high-performance resins. Its extended hydrocarbon skeleton imparts thermal stability and flexibility, making it suitable for coatings and adhesives [19]. In contrast, the carboxylic acid form is less commonly used in polymers due to its acidity and reactivity.

Physicochemical Properties

Data from NIST and related sources highlight trends in physical properties across derivatives:

| Compound | Boiling Point (°C) | Density (g/cm³) | Application | Reference |

|---|---|---|---|---|

| Octahydro-4,7-methano-1H-indene (core) | 304–338 | ~0.95–1.0 | Solvent/Intermediate | [17] |

| Ethyl 2-carboxylate derivative | 270.6 | 1.1 | Polymer precursors | [20] |

| 5-Acetaldehyde derivative | N/A | N/A | Perfumery | [3] |

The carboxylic acid’s higher polarity and hydrogen-bonding capacity likely result in elevated melting/boiling points compared to esters and aldehydes.

Biological Activity

Octahydro-4,7-methano-1H-indene-2-carboxylic acid (CAS No. 40252-86-6) is a bicyclic compound with a molecular formula of C12H18O2 and a molecular weight of 198.27 g/mol. This compound has garnered attention due to its unique structural characteristics and potential biological activities, particularly in the fields of pharmaceuticals and fragrance applications. This article explores the biological activity of this compound, including its antimicrobial properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[5.2.1]decane framework, which contributes to its distinct chemical reactivity. Its carboxylic acid functionality enhances its potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 198.27 g/mol |

| CAS Number | 40252-86-6 |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antibacterial effects against certain strains of bacteria. The compound's ability to inhibit bacterial growth indicates its potential use in developing antimicrobial agents.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling: It modulates signaling pathways that can affect gene expression and cellular metabolism.

- Enzyme Activity: The compound can interact with specific enzymes, potentially inhibiting or activating their activity, which may lead to altered metabolic fluxes and metabolite levels.

- Cell Proliferation: Studies have shown that it can impact cell proliferation and differentiation, making it a candidate for therapeutic applications in regenerative medicine.

The mechanism by which this compound exerts its biological effects involves its interaction with biomolecules:

- Enzyme Binding: The unique structure allows it to fit into active sites of enzymes, modulating their activity.

- Gene Regulation: It may influence gene expression by interacting with transcription factors and other regulatory proteins .

Case Studies and Research Findings

-

Antimicrobial Activity Study:

- A study conducted on several bacterial strains demonstrated that this compound showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

-

Cellular Mechanism Investigation:

- In vitro studies using human cell lines indicated that treatment with the compound led to increased apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

- Fragrance Application:

Q & A

Q. How can researchers optimize solvent systems for recrystallizing carboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.